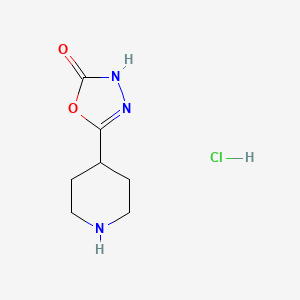

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Description

Properties

IUPAC Name |

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYNNHQVKXBLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNC(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648057 |

Source

|

| Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046079-35-9 |

Source

|

| Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical Guide to the Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and educational purposes for qualified scientific professionals. The synthesis of chemical compounds requires specialized knowledge, equipment, and adherence to strict safety protocols. All procedures should be conducted in a controlled laboratory setting by trained individuals.

Introduction and Strategic Importance

The 1,3,4-oxadiazol-2(3H)-one moiety is a privileged scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Its incorporation into drug candidates often confers favorable pharmacokinetic properties. The piperidine ring is another critical pharmacophore, frequently utilized to enhance solubility, modulate basicity (pKa), and establish key interactions with biological targets.[2] The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride represents a convergence of these two important structural motifs, creating a versatile building block for drug discovery programs.

This guide provides a comprehensive overview of a common and reliable synthetic strategy to access this target compound, emphasizing the chemical logic behind the chosen transformations and the critical parameters for success.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the 1,3,4-oxadiazol-2(3H)-one ring from a suitable piperidine-containing precursor. The most direct approach involves the cyclization of a piperidine-4-carbohydrazide derivative with a carbonylating agent.

Core Strategy:

-

Preparation of Key Intermediate: Synthesis of a protected piperidine-4-carbohydrazide. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions during the subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability and ease of removal under acidic conditions.

-

Ring Formation: Cyclization of the protected hydrazide with a phosgene equivalent to form the 1,3,4-oxadiazol-2(3H)-one ring.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt to yield the final target compound.

Experimental Protocol: A Validated Pathway

This section details a step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

The synthesis begins with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 1: Esterification

-

Reaction: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is converted to its corresponding methyl or ethyl ester.

-

Rationale: The ester is a more reactive intermediate for the subsequent hydrazinolysis step compared to the carboxylic acid. A common method is Fischer esterification using methanol or ethanol under acidic catalysis (e.g., H₂SO₄).

Step 2: Hydrazinolysis

-

Reaction: The resulting ester is treated with hydrazine hydrate.

-

Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (methanol or ethanol) to form the stable acylhydrazide (carbohydrazide) intermediate. This reaction is typically performed in an alcoholic solvent and may require heating to proceed at a reasonable rate.[3]

Part B: Cyclization to form tert-butyl 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

This crucial step involves the formation of the heterocyclic ring.

-

Reaction: The protected piperidine-4-carbohydrazide is reacted with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]

-

Mechanistic Insight: CDI serves as a safe and effective C1 synthon.[4] The hydrazide first attacks one of the carbonyl-imidazole bonds of CDI, forming an intermediate acyl-imidazole derivative. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazide onto the newly formed carbonyl group, leading to cyclization and elimination of imidazole to furnish the desired 1,3,4-oxadiazol-2(3H)-one ring.[4] Triethylamine (TEA) is often added as a base to facilitate the reaction.[4]

Part C: Deprotection and Hydrochloride Salt Formation

The final step accomplishes two goals simultaneously: removal of the Boc protecting group and isolation of the product as its hydrochloride salt.

-

Reaction: The Boc-protected oxadiazolone intermediate is dissolved in a suitable solvent (e.g., methanol, diethyl ether, or 1,4-dioxane) and treated with a solution of hydrochloric acid.

-

Rationale: The Boc group is labile under acidic conditions. The acid protonates the tert-butoxycarbonyl group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the piperidine nitrogen. The free piperidine nitrogen is basic and is immediately protonated by the excess HCl in the medium, forming the stable and often crystalline hydrochloride salt, which can be isolated by filtration.

Workflow and Mechanistic Overview

The overall synthetic pathway is a robust and scalable process. Each step is designed to produce intermediates that can be purified using standard laboratory techniques, ensuring the high quality of the final product.

Caption: Synthetic workflow for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

Data Summary and Quality Control

Effective synthesis relies on careful monitoring and characterization at each stage. The table below outlines the key analytical data expected for the intermediates and the final product.

| Compound Name | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |

| tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | C₁₁H₂₁N₃O₃ | 244.16 | ~9.0 (br s, 1H, -NH-), ~4.2 (br s, 2H, -NH₂), ~4.0 (m, 2H), ~2.7 (m, 2H), ~2.2 (m, 1H), 1.8-1.6 (m, 4H), 1.45 (s, 9H, Boc) |

| tert-butyl 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | C₁₂H₁₉N₃O₄ | 270.14 | ~11.8 (br s, 1H, -NH-), ~4.1 (m, 2H), ~2.9 (m, 1H), ~2.8 (m, 2H), 2.0-1.8 (m, 4H), 1.45 (s, 9H, Boc) |

| This compound | C₇H₁₂ClN₃O₂ | 186.08 (free base) | ~12.0 (br s, 1H, -NH-), ~9.2 (br s, 2H, -NH₂⁺-), 3.4-3.2 (m, 3H), 3.1-2.9 (m, 2H), 2.3-2.1 (m, 4H) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion and Broader Impact

The synthesis of this compound is a reproducible and efficient process that provides access to a valuable chemical intermediate. The principles outlined in this guide—namely the strategic use of protecting groups, the reliable formation of the oxadiazolone ring via acylhydrazide cyclization, and controlled deprotection—are fundamental concepts in modern synthetic organic chemistry.[5][6] Mastery of this protocol enables researchers to generate this key building block for further elaboration in the development of novel therapeutics across various disease areas.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7284-7289.

- Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Wang, C., et al. (2018). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 16(34), 6243-6247.

- Yüksek, H., et al. (2005). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 55(6), 308-312.

- Lu, X., et al. (2020). Electrochemical Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazoles from α‐Keto Acids and Acylhydrazines Under Mild Conditions. ChemistryOpen, 9(5), 587-590.

- Dodge, M. W., et al. (2021). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 86(17), 12196-12204.

- Khan, I., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(20), 17467-17474.

- Aziz-ur-Rehman, et al. (2018). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145-1152.

- Amir, M., & Kumar, S. (2007).

- Bîcu, E., et al. (2020).

- Yurttaş, L., et al. (2013). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 18(3), 3178-3193.

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. National Journal of Chemistry, 32, 517-524.

- Głowacki, E. D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412.

- Hameed, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. While direct studies on this specific molecule are not extensively published, a thorough examination of its structural analogs strongly indicates its primary mode of action as an antagonist of the G protein-coupled receptor 55 (GPR55). This document synthesizes existing research on closely related compounds to elucidate the molecular interactions and downstream signaling pathways likely modulated by this agent. Furthermore, this guide presents detailed experimental protocols to facilitate the validation of its GPR55 antagonism and explores alternative potential biological targets.

Introduction to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic small molecule characterized by a central 1,3,4-oxadiazol-2-one ring linked to a piperidine moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, contributing to a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The piperidine ring is also a common feature in many centrally active drugs, influencing solubility, lipophilicity, and receptor interactions. The combination of these two moieties in 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one suggests its potential as a modulator of key physiological signaling pathways.

Proposed Core Mechanism of Action: GPR55 Antagonism

The most compelling evidence for the mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl points towards its role as an antagonist of the G protein-coupled receptor 55 (GPR55). This is based on extensive structure-activity relationship (SAR) studies on a series of piperidine-substituted 1,3,4-oxadiazol-2-ones[4][5][6].

The GPR55 Receptor: A Novel Therapeutic Target

GPR55 is a class A G protein-coupled receptor that has been implicated in a variety of physiological and pathological processes, including pain perception, inflammation, bone metabolism, and cancer[7][8]. Its endogenous agonist is L-α-lysophosphatidylinositol (LPI)[8]. Unlike cannabinoid receptors, GPR55 primarily signals through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium, as well as activation of the RhoA pathway[8]. Due to its involvement in these key cellular processes, GPR55 has emerged as a promising therapeutic target for conditions such as neuropathic pain and certain cancers[4][7].

Molecular Interaction with GPR55

Based on molecular modeling and SAR studies of analogous compounds, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one likely binds to the GPR55 receptor in its inactive state. A critical interaction is predicted to be a hydrogen bond between the carbonyl oxygen of the oxadiazolone ring and a lysine residue within the receptor's binding pocket[4]. The piperidine ring and its substituent would then orient within the binding site to make further contacts, contributing to the overall affinity and antagonist activity.

Downstream Signaling Pathway

As an antagonist, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one would block the binding of the endogenous agonist LPI, thereby inhibiting GPR55-mediated downstream signaling. This would prevent the activation of Gq and G12/13 proteins, leading to a reduction in PLC activation, intracellular calcium mobilization, and RhoA-mediated signaling.

Structure-Activity Relationship (SAR) Insights

Data from related piperidine-substituted 1,3,4-oxadiazol-2-ones provides valuable insights into the structural requirements for GPR55 antagonism[4][5].

| R-Group on Piperidine Nitrogen | Modification on Aryl Ring | GPR55 Antagonist Activity (IC50) |

| Cyclopropylmethyl | 4-Methoxy | ~1.5 µM |

| Propyl | 4-Methoxy | ~3.0 µM |

| Cyclopropylmethyl | 2,4-Dichloro | ~5.0 µM |

| Cyclopropylmethyl | Unsubstituted | ~10 µM |

Table 1: Summary of SAR for GPR55 Antagonism by Piperidine-Substituted 1,3,4-Oxadiazol-2-ones. Data adapted from[4].

These findings suggest that a small, non-polar group on the piperidine nitrogen, such as a cyclopropylmethyl group, is favorable for activity. Additionally, electron-donating substituents on an adjacent aryl ring (if present) appear to enhance potency.

Alternative and Potential Mechanisms of Action

While GPR55 antagonism is the most probable mechanism, the structural motifs of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one suggest other potential biological targets.

-

Serotonin (5-HT4) and Histamine (H3) Receptors: A patent for structurally similar 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives describes their utility as ligands for 5-HT4 and H3 receptors[9]. This suggests that the core scaffold may have affinity for these aminergic GPCRs.

-

Human Caseinolytic Protease P (HsClpP): A recent study identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives (note the isomeric difference) as agonists of HsClpP, a mitochondrial protease involved in protein quality control[10][11]. Activation of HsClpP is being explored as an anti-cancer strategy[12][13][14]. Although the oxadiazole isomer is different, this finding raises the possibility that the 1,3,4-oxadiazole analog could also interact with HsClpP.

Experimental Protocols for Mechanism Validation

To definitively establish the mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, a series of in vitro assays are required.

GPR55 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human GPR55 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human GPR55.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for GPR55 (e.g., [³H]-LPI or a synthetic labeled antagonist).

-

Add increasing concentrations of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

-

Add the prepared cell membranes expressing GPR55.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound and free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GPR55 Functional Assay (β-Arrestin Recruitment)

Objective: To determine the functional antagonist activity (IC50) of the compound by measuring its ability to inhibit agonist-induced β-arrestin recruitment to GPR55.

Methodology:

-

Cell Line:

-

Use a commercially available cell line co-expressing GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin GPCR Assay).

-

-

Assay Protocol:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with increasing concentrations of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl for a specified period.

-

Add a fixed concentration of a GPR55 agonist (e.g., LPI) corresponding to the EC80.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents for the enzyme fragment complementation system.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Conclusion

References

-

Meza-Aviña, M. E., Lingerfelt, M. A., Console-Bram, L. M., Gamage, T. F., Sharir, H., Gettys, K. E., ... & Croatt, M. P. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1834-1837.[4][5][6]

-

Li, S., Liu, S., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Geng, M. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[10]

-

Meza-Aviña, M. E., Lingerfelt, M. A., Console-Bram, L. M., Gamage, T. F., Sharir, H., Gettys, K. E., ... & Croatt, M. P. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed.[5]

-

Li, S., Liu, S., Wang, Y., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. ResearchGate.[11]

-

Abood, M. E., & Barak, L. S. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program.[7]

-

Meza-Aviña, M. E., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Ben-Gurion University Research Portal.[6]

-

Jegham, S., Lochead, A., Galli, F., Nedelec, A., Solignac, A., & De Cruz, L. (1997). Derives de 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3h)-one, utiles comme ligands des recepteurs 5-ht4 ou h¿3? (Patent No. WO1997017345A1). Google Patents.[9]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.).[15]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.[16]

-

Novel bicyclic compound for modulating g protein-coupled receptors. (2012). Googleapis.com.[17]

-

Piperidine compounds and their preparation and use. (1991). Google Patents.[18]

-

Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG. (n.d.). IRIS - Uniba.[12]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - PubMed Central.[19]

-

Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019). Indian Journal of Pharmaceutical Education and Research.[20]

-

Design and synthesis of tailored human caseinolytic protease P inhibitors. (2021). RSC Publishing.[13]

-

Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. (2022). MDPI.[8]

-

Development of Small Molecular Hyper-activators of Human Caseinolytic Peptidase P (hClpP) with a[4][15]-naphthyridinone Scaffold as Novel Anti-cancer Agents. (2025). PubMed.[14]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[1]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate.[2]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI.[21]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central.[22]

-

4-[4][5][11]Oxadiazol-2-yl-piperidine. (n.d.). Fluorochem.[23]

-

Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.[3]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). NIH.[24]

-

1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. (2023). MDPI.[25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WO1997017345A1 - Derives de 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3h)-one, utiles comme ligands des recepteurs 5-ht4 ou h¿3? - Google Patents [patents.google.com]

- 10. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG [ricerca.uniba.it]

- 13. Design and synthesis of tailored human caseinolytic protease P inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Development of Small Molecular Hyper-activators of Human Caseinolytic Peptidase P (hClpP) with a [1,8]-naphthyridinone Scaffold as Novel Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revistas.usp.br [revistas.usp.br]

- 16. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 19. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One moment, please... [archives.ijper.org]

- 21. mdpi.com [mdpi.com]

- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fluorochem.co.uk [fluorochem.co.uk]

- 24. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity [mdpi.com]

Unveiling the Therapeutic Potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the 1,3,4-oxadiazole ring and a piperidine moiety in the chemical scaffold of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide synthesizes the known biological activities of these core components and their close analogs to provide a comprehensive overview of the potential pharmacological landscape of this compound. Drawing from a wide array of preclinical studies on related molecules, we will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neurological agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, proposing experimental workflows for its evaluation, and charting a course for future investigations.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups make it an attractive component in drug design.[2] Similarly, the piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, contributing to improved pharmacokinetic properties and providing a versatile scaffold for interacting with various biological targets.[4] The hydrochloride salt form of the title compound enhances its solubility and stability, making it amenable to biological testing.

The strategic combination of these two "privileged scaffolds" in this compound suggests a high probability of discovering significant biological activity. This guide will explore the potential therapeutic avenues for this molecule by examining the established activities of its constituent parts and closely related analogs.

Potential Therapeutic Applications and Underlying Mechanisms

Based on the extensive literature on 1,3,4-oxadiazole and piperidine derivatives, we can hypothesize several key areas of biological activity for this compound.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes and disruption of cellular signaling pathways.

A notable example is the investigation of 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP), which has emerged as a potential anticancer strategy.[5] Activation of HsClpP can induce the degradation of mitochondrial respiratory chain complex subunits, leading to apoptosis in cancer cells.[5] One such compound, SL44, demonstrated potent tumor growth inhibitory activity in hepatocellular carcinoma models.[5] This suggests a plausible mechanism of action for our title compound to be explored.

Proposed Signaling Pathway: HsClpP Agonism in Cancer Cells

Caption: A tiered approach for the biological evaluation of the title compound.

In Vitro Screening Protocols

a) Anticancer Activity:

-

Cell Viability Assay (MTT/XTT): To determine the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, colon cancer).

-

HsClpP Agonism Assay: A biochemical assay to measure the activation of recombinant human HsClpP in the presence of the compound.

-

Apoptosis Assay (Annexin V/PI staining): To confirm if the observed cytotoxicity is due to the induction of apoptosis.

b) Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency of the compound against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Assays: To investigate the inhibition of key microbial enzymes (e.g., urease). [6] c) Anti-inflammatory Activity:

-

Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To assess the compound's ability to inhibit these key inflammatory enzymes. [7]* Measurement of Pro-inflammatory Cytokines: To quantify the reduction of cytokines like TNF-α and IL-6 in stimulated immune cells.

d) Neurological Activity:

-

Receptor Binding Assays: To determine the affinity of the compound for CNS targets such as the GPR55 and GABA-A receptors. [8][9]* In Vitro Neurotoxicity Assays: To evaluate any potential toxic effects on neuronal cells.

In Vivo Studies

For compounds that demonstrate significant in vitro activity, progression to in vivo models is the next logical step.

-

Xenograft Models: For promising anticancer candidates, evaluation in mouse xenograft models bearing human tumors is crucial to assess in vivo efficacy. [5]* Infection Models: For potent antimicrobial agents, testing in animal models of bacterial or fungal infection is necessary.

-

Inflammation Models: Carrageenan-induced paw edema in rodents is a standard model to evaluate in vivo anti-inflammatory activity. [10]* Seizure Models: The MES and scPTZ models in rodents are the gold standard for assessing anticonvulsant activity in vivo. [8][11]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported activities of some closely related 1,3,4-oxadiazole and piperidine derivatives.

| Compound Class | Target/Assay | Potency (IC₅₀/EC₅₀/MIC) | Reference |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | HsClpP Agonism (α-casein hydrolysis) | EC₅₀ = 1.30 μM (for compound SL44) | [5] |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | HCCLM3 cell proliferation | IC₅₀ = 3.1 μM (for compound SL44) | [5] |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Urease Inhibition | IC₅₀ values ranging from 0.63 to 6.28 µM | [6] |

| 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one | Antifungal (Candida albicans) | MIC = 20 µg/mL | [12] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Antiproliferative (DU-145 cells) | GI₅₀ = 120 nM | [13] |

Conclusion and Future Directions

The chemical architecture of this compound positions it as a molecule of significant interest for drug discovery. The established and diverse biological activities of its core scaffolds provide a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology, infectious diseases, inflammation, and neurology.

The proposed experimental workflows offer a systematic path for elucidating the biological profile of this compound. Future research should focus on a comprehensive screening cascade, followed by lead optimization of any identified hits to improve potency, selectivity, and pharmacokinetic properties. The synthesis of a focused library of analogs by modifying the piperidine nitrogen and the oxadiazolone ring could also be a fruitful strategy to establish a clear structure-activity relationship (SAR). This in-depth technical guide serves as a springboard for initiating such research endeavors, with the ultimate goal of translating the therapeutic potential of this scaffold into novel clinical candidates.

References

- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2025).

- Discovery of 5-(Piperidin-4-yl)

- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.

- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1, 3, 4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). VHL Regional Portal.

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019).

- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021).

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Research Journal of Pharmacy and Technology.

- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Current Medicinal Chemistry.

- Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed.

- Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed.

- Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. (2017). Longdom Publishing.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv

- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (n.d.). PubMed Central.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. scielo.br [scielo.br]

- 5. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 9. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, its favorable physicochemical properties, and its presence in numerous biologically active agents.[1][2] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing the core scaffold and its N-substituted derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for reaction design, detailed experimental protocols, and methods for derivatization, purification, and characterization.

Strategic Overview: A Retrosynthetic Approach

A logical synthetic plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target structure, 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, can be deconstructed as illustrated below.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals three primary strategic phases:

-

Piperidine Functionalization and Protection: The synthesis begins with a commercially available piperidine-4-carboxylic acid ester. The piperidine nitrogen, being a reactive secondary amine, requires protection to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of hydrazinolysis and its facile cleavage under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.[3][4]

-

Hydrazide Formation: The ester functionality is converted into a carbohydrazide. This transformation is a critical step, as the hydrazide moiety is the direct precursor to the 1,3,4-oxadiazolone ring.

-

Heterocycle Formation and Deprotection: The 1,3,4-oxadiazol-2(3H)-one ring is constructed via cyclization of the carbohydrazide with a phosgene equivalent. The final step involves the removal of the Boc protecting group, which unmasks the piperidine nitrogen and forms the desired hydrochloride salt.

Core Synthesis: Step-by-Step Execution

This section details the practical execution of the synthetic strategy, providing robust, field-tested protocols.

Phase 1: Synthesis of the Key Intermediate, tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

The journey begins with the protection of the piperidine nitrogen, followed by conversion of the ester to the essential hydrazide intermediate.

Workflow Diagram: Synthesis of the Key Hydrazide Intermediate

Caption: Workflow for the preparation of the key hydrazide intermediate.

Experimental Protocol: Step 1 - N-Boc Protection

-

Setup: To a round-bottom flask charged with ethyl isonipecotate (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add a base such as triethylamine (TEA) (1.2 eq.).[5]

-

Reaction: Cool the stirred mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

-

Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected ester, typically as a clear oil.

Experimental Protocol: Step 2 - Hydrazinolysis

-

Setup: Dissolve the crude N-Boc protected ester (1.0 eq.) in ethanol (EtOH) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Add hydrazine hydrate (3-5 eq.) to the solution.

-

Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor by TLC. Upon completion, a precipitate may form.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. The resulting solid or oil can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, typically as a white solid.

Phase 2: Heterocycle Formation and Final Deprotection

This phase involves the critical cyclization step to form the 1,3,4-oxadiazol-2(3H)-one ring, followed by the final deprotection to yield the target hydrochloride salt.

The Causality of Reagent Choice: CDI vs. Phosgene The formation of the 1,3,4-oxadiazol-2(3H)-one ring from a hydrazide requires a carbonyl source. While phosgene (COCl₂) is the classic reagent, its extreme toxicity makes it unsuitable for most modern labs. 1,1'-Carbonyldiimidazole (CDI) is an excellent, safer alternative.[6] CDI acts as a phosgene equivalent, activating the hydrazide and providing the necessary carbonyl carbon for intramolecular cyclization. The reaction proceeds through an acyl-imidazole intermediate, which is highly reactive towards the terminal nitrogen of the hydrazide, leading to efficient ring closure.[6]

Experimental Protocol: Step 3 - Cyclization with CDI

-

Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-piperidine-4-carbohydrazide (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reaction: Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Execution: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one. This product is often pure enough for the next step or can be purified by column chromatography.

Experimental Protocol: Step 4 - Boc Deprotection and HCl Salt Formation

-

Setup: Dissolve the crude Boc-protected oxadiazolone (1.0 eq.) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Reaction: Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 3-5 eq.) or bubble HCl gas through the solution.[7][8][9]

-

Execution: Stir the mixture at room temperature for 1-4 hours.[4] A precipitate of the hydrochloride salt will typically form.

-

Workup: Collect the solid product by filtration. Wash the filter cake with the reaction solvent (e.g., dioxane) or diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the final this compound as a white or off-white solid.

Synthesis of N-Substituted Derivatives

The unmasked secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Two primary methods for N-functionalization are N-alkylation and reductive amination.

N-Alkylation via Nucleophilic Substitution

This classic method involves the reaction of the piperidine nitrogen with an electrophilic alkylating agent, such as an alkyl halide.

Mechanism & Rationale: The reaction proceeds via a standard SN2 mechanism.[10] A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[10][11] A catalytic amount of sodium or potassium iodide can be added to accelerate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[10]

Experimental Protocol: General N-Alkylation

-

Setup: Suspend this compound (1.0 eq.), a base like K₂CO₃ (2.5 eq.), and optionally potassium iodide (0.1 eq.) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Reaction: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the mixture.

-

Execution: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until TLC or LC-MS indicates the completion of the reaction.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography or crystallization to yield the N-alkylated derivative.

Reductive Amination

Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[12] It avoids the over-alkylation issues that can sometimes plague direct alkylation with reactive halides.[13][14]

Mechanism & Rationale: The reaction involves two key stages that can occur in one pot: (1) the formation of an intermediate iminium ion from the secondary amine and the carbonyl compound, and (2) the immediate reduction of this iminium ion by a selective reducing agent.[13][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[13][14]

Experimental Protocol: General Reductive Amination

-

Setup: Dissolve the this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild base (e.g., TEA, 1.1 eq.) to free the amine.

-

Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. A small amount of acetic acid can be added to catalyze iminium ion formation.

-

Execution: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. The following table summarizes expected spectroscopic data for the core scaffold.

| Analysis | Expected Characteristics for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the δ 1.5-3.5 ppm range), a methine proton at the 4-position of the piperidine (δ ~2.8-3.2 ppm), and a broad signal for the oxadiazolone N-H (variable, often δ > 10 ppm). |

| ¹³C NMR | Signals for the piperidine carbons (δ ~25-50 ppm), a key signal for the C=O of the oxadiazolone ring (δ ~155-160 ppm), and a signal for the C5 carbon of the oxadiazolone ring attached to the piperidine (δ ~150-155 ppm). |

| IR (KBr) | Characteristic absorptions for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the oxadiazolone (~1750-1780 cm⁻¹), and C-O-C stretching (~1200-1250 cm⁻¹). |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the free base. |

Safety and Handling

-

Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive and will react with water to release imidazole and CO₂. Handle in a dry environment.

-

Acidic/Basic Reagents: Strong acids (HCl, TFA) and bases (TEA, K₂CO₃) are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents like DCM, THF, and DMF have associated health risks. Minimize exposure by working in a fume hood.

Conclusion

The synthesis of this compound and its derivatives is a well-established, multi-step process that is highly accessible to medicinal and organic chemists. The strategic use of the Boc protecting group, coupled with reliable methods for hydrazide formation and CDI-mediated cyclization, provides a robust pathway to the core scaffold. The exposed piperidine nitrogen offers a versatile point for diversification, enabling the creation of extensive compound libraries for drug discovery programs. By understanding the rationale behind each step and adhering to the detailed protocols herein, researchers can confidently and efficiently produce these valuable chemical entities.

References

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Seo, S., Taylor, C. G., & Kappe, C. O. (2020). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-3. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

- Unverified Source. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

-

Various Authors. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

-

Movassaghi, M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Nature Chemistry. Available at: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available at: [Link]

-

Various Authors. (2018). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. Available at: [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.

-

Mickevicius, V., et al. (2006). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents.

-

Özyazici, S., et al. (2021). 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available at: [Link]

- Unverified Source. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.

- Unverified Source. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide.

- Unverified Source. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Unverified Source. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.

- Unverified Source. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

- Unverified Source. (2007). Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation.

- Unverified Source. (n.d.).

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

- Unverified Source. (n.d.).

- Unverified Source. (2017). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Foreword: Charting the Course for a Novel Heterocycle

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is a meticulous process, demanding rigorous scientific validation at every stage. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This molecule, characterized by the fusion of a piperidine ring and a 1,3,4-oxadiazolone core, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1][2][3][4] The piperidine moiety is a ubiquitous fragment in pharmaceuticals, known for its role in modulating physicochemical properties and interacting with a wide array of biological targets.[5][6][7] The 1,3,4-oxadiazole scaffold is a bioisostere for esters and amides, contributing to improved metabolic stability and hydrogen bonding capabilities.[8]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven pathway for characterization, beginning with fundamental physicochemical profiling and progressing through a tiered series of biological assays. Our approach is grounded in the principle of self-validating protocols, ensuring that each experimental step provides robust, decision-enabling data. We will explore a hypothesized mechanism of action based on existing literature for structurally similar compounds, specifically as a G protein-coupled receptor (GPCR) antagonist, to illustrate a focused yet adaptable evaluation strategy.[9]

Section 1: Foundational Characterization - Knowing Your Molecule

Before delving into complex biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures data quality and reproducibility in all subsequent experiments.

Physicochemical Properties

A precise determination of solubility, lipophilicity, and stability is the bedrock of any in vitro evaluation. These parameters influence every aspect of assay design, from vehicle selection to incubation times.

| Parameter | Recommended Assay | Rationale & Key Insights |

| Aqueous Solubility | Thermodynamic Solubility Assay (Shake-flask method) | Determines the maximum concentration of the compound in aqueous buffer at physiological pH (7.4). This is critical for preparing accurate dosing solutions and avoiding compound precipitation in cellular assays. |

| Lipophilicity (LogD) | Shake-flask or HPLC-based method | The distribution coefficient (LogD) at pH 7.4 predicts a compound's propensity to partition between aqueous and lipid environments. This influences membrane permeability, plasma protein binding, and potential for off-target effects. |

| Chemical Stability | HPLC-based Stability Assay in Assay Buffer | Assesses the compound's stability in the specific buffer systems to be used in biological assays over the time course of the experiments. Degradation can lead to an underestimation of potency. |

| pKa Determination | Potentiometric Titration or UV-spectroscopy | The dissociation constant (pKa) helps to understand the ionization state of the compound at physiological pH, which is crucial for predicting its interaction with biological targets and its absorption and distribution properties.[10] |

Synthesis and Purity

The synthesis of this compound typically involves a multi-step process. A common route involves the cyclization of a semicarbazide derivative, which can be formed from a piperidine-4-carbohydrazide precursor.[9][11]

It is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for use in biological assays.

Section 2: Primary Biological Evaluation - Target Engagement and Cellular Activity

Based on literature for similar scaffolds, a logical starting point for the in vitro evaluation of this compound is to investigate its activity as a GPR55 antagonist.[9] GPR55 is an orphan GPCR implicated in various physiological processes, including pain, inflammation, and cancer.

Target Engagement: GPR55 Receptor Binding Assay

The first step is to determine if the compound directly interacts with the GPR55 receptor. A competitive binding assay is the gold standard for this purpose.

Protocol: Radioligand Binding Assay

-

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human GPR55.

-

Radioligand: [³H]-CP 55,940 or another suitable GPR55 ligand.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of a known GPR55 ligand (e.g., LPI).

-

Incubate at room temperature for 90 minutes.

-

Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (inhibitory concentration 50%).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Functional Activity: GPR55 β-Arrestin Recruitment Assay

Binding to the receptor does not guarantee functional activity. A functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The β-arrestin recruitment assay is a robust method to measure GPCR activation.[9]

Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

-

Cell Line: Use a commercially available cell line co-expressing GPR55 and a β-arrestin-enzyme fragment fusion protein.

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and incubate overnight.

-

Antagonist Mode: Pretreat the cells with serially diluted test compound for 30 minutes. Then, add a known GPR55 agonist (e.g., LPI) at its EC₈₀ concentration.

-

Agonist Mode: Add serially diluted test compound directly to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

-

-

Data Analysis:

-

Antagonist Activity: Plot the signal against the log concentration of the test compound to determine the IC₅₀.

-

Agonist Activity: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect). A lack of response in agonist mode coupled with a dose-dependent inhibition in antagonist mode confirms antagonist activity.

-

Cellular Phenotypic Screening: Antiproliferative Assay

Given the potential role of GPR55 in cancer and the known antiproliferative activity of other oxadiazole derivatives, assessing the compound's effect on cancer cell viability is a crucial next step.[12][13][14]

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Lines: Select a panel of cancer cell lines relevant to GPR55 expression, such as prostate (DU-145), hepatocellular carcinoma (HCCLM3), or neuroblastoma (SH-SY5Y) cell lines.[13][14][15] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[15][16]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot cell viability (%) against the log concentration of the compound to determine the GI₅₀ (growth inhibition 50%) or IC₅₀.

-

Section 3: Secondary Evaluation - ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify potential liabilities and de-risk the progression of a drug candidate.[17][18][19][20]

In Vitro ADME Assays

| Assay | Protocol Summary | Rationale & Interpretation |

| Metabolic Stability | Incubate the compound with human liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[19][21] | Predicts hepatic clearance and in vivo half-life. A high clearance rate may indicate poor bioavailability. |

| CYP450 Inhibition | Use a fluorescent probe-based assay with recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) to assess the compound's ability to inhibit major drug-metabolizing enzymes.[19] | Identifies the potential for drug-drug interactions (DDIs). Significant inhibition can be a major liability. |

| Permeability (PAMPA) | Measure the diffusion of the compound from a donor to an acceptor compartment through an artificial membrane.[19] | A rapid, high-throughput screen to predict passive permeability and oral absorption potential. |

| Plasma Protein Binding | Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[18] | Highly bound drugs have a lower free concentration available to interact with the target, potentially reducing efficacy. |

In Vitro Toxicology Assays

| Assay | Protocol Summary | Rationale & Interpretation |

| Hepatotoxicity | Treat human hepatoma cells (e.g., HepG2) with the compound for 24-48 hours and measure cytotoxicity.[17] | Provides an early indication of potential drug-induced liver injury (DILI). |

| Cardiotoxicity (hERG) | Use an automated patch-clamp assay to measure the compound's effect on the hERG potassium channel current in cells expressing the channel. | Inhibition of the hERG channel is linked to QT prolongation and a risk of fatal cardiac arrhythmias (Torsades de Pointes). This is a critical safety screen. |

| Genotoxicity (Ames) | A screening version of the Ames test using specific strains of Salmonella typhimurium to detect mutagenicity. | Identifies compounds that may cause DNA damage, a significant toxicity concern. |

Section 4: Data Synthesis and Decision Making

The culmination of this comprehensive in vitro evaluation is the synthesis of all data points to form a holistic profile of this compound. The goal is to build a " go/no-go " recommendation for further development.

Decision-Making Matrix:

| Parameter | Favorable Outcome | Unfavorable Outcome |

| Potency (e.g., GPR55 IC₅₀) | < 1 µM | > 10 µM |

| Cellular Activity (GI₅₀) | Potency consistent with target engagement; Selective for cancer cells | No cellular activity or non-selective cytotoxicity |

| Metabolic Stability (t½) | > 30 minutes in liver microsomes | < 10 minutes in liver microsomes |

| CYP Inhibition (IC₅₀) | > 10 µM | < 1 µM for major isoforms |

| hERG Inhibition (IC₅₀) | > 30 µM | < 10 µM |

| Solubility | > 50 µM at pH 7.4 | < 1 µM at pH 7.4 |

This structured, multi-parametric approach ensures that only the most promising candidates, with a well-understood balance of potency, selectivity, and safety, are advanced into more complex and resource-intensive in vivo studies. The insights gained from this in vitro cascade are fundamental to accelerating the drug discovery process and increasing the probability of success.

References

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

- Symeres. (n.d.). In Vitro ADME-tox Services.

- Chem-Station. (2024, October 16). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.

- Bagle, S. V., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.

- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Singh, T., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

- Collotta, D., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.

- Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.

- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.

- Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Anis'kov, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- Office of Justice Programs. (2026, January 1). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS).

- Li, L., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.

- Stothard, A., & Bassman, J. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.

- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed.

- Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.

- Benchchem. (n.d.). 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine.

- ResearchGate. (2025, November 27). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.

- ACS Omega. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.

- Molecules. (2021, August 24). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. NIH.

- Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma.

- Bioorganic & Medicinal Chemistry Letters. (2016, April 1). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed.

- Molecules. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- ResearchGate. (2025, December 21). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.

- Tetrahedron. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies.

- Molecules. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Bioorganic & Medicinal Chemistry Letters. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. symeres.com [symeres.com]

- 19. cellgs.com [cellgs.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS) | Office of Justice Programs [ojp.gov]

Navigating the Solubility Landscape of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride: A Technical Guide

For Immediate Release